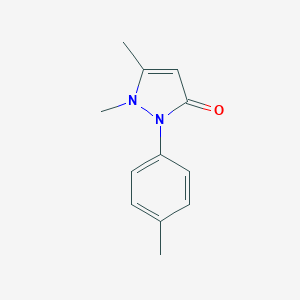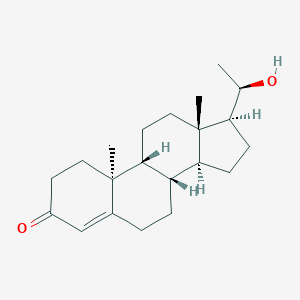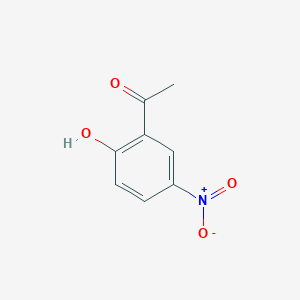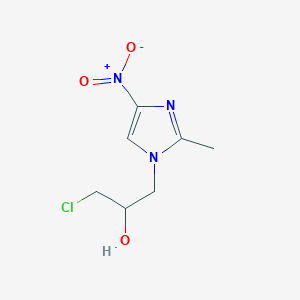
1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one
Vue d'ensemble
Description
1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one (DMPP) is a pyrazolone compound that has been studied in a variety of scientific research applications. It is a yellow-colored solid that has a melting point of 106-107°C, and a molecular weight of 212.26 g/mol. DMPP has been used in a range of laboratory experiments due to its unique properties, such as its low toxicity, low volatility, and high solubility in organic solvents.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Derivatives : 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one and its derivatives have been synthesized for various research applications. For instance, the synthesis of 1,4-Dimethyl-3-(D-galacto-pentitoll-yl)-5-(P-tolyl)pyrazole was achieved through the reaction of formaldehyde tolylhydrazone with specific substrates, indicating its utility in creating C-nucleosides (Oya & López-Castro, 1991).
Crystal and Molecular Structure Analysis : Studies on the crystal and molecular structure of similar compounds like 1,4-Dimethyl-3-(D-galacto-pentitoll-yl)-5-(P-tolyl)pyrazole have been conducted. These investigations are crucial in understanding the chemical and physical properties of these compounds (Oya & López-Castro, 1991).
Analytical and Medicinal Chemistry
Analytical Reagents for Metal Ions : Pyrazole derivatives, including those related to 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one, have been recognized as practical analytical reagents. They are particularly effective for detecting d-metal ions like Cd2+, Fe3+, Sc3+, Ti4+, Zn2+, and Co2+ (Babadeev & Stroganova, 2020).
Synthesis of Organic Ligands for Coordination Polymers : The chelating ability of antipyrine derivatives, closely related to 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one, makes them promising organic ligands for the synthesis of organometallic coordination polymers. This highlights their potential in the development of new materials and catalysts (Babadeev & Stroganova, 2020).
Biochemical Studies
- Antibacterial Activities : Some derivatives of 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one have been found to possess moderate to good antibacterial activity. This suggests their potential application in developing new antibacterial agents (Asiri & Khan, 2010).
Material Science and Catalysis
Synthesis of Metallomacrocyclic Complexes : Research includes the synthesis of palladium(II) complexes with new hybrid pyrazole ligands, demonstrating the compound's versatility in forming complex structures with potential applications in catalysis and material science (Guerrero et al., 2008).
Catalytic Activities : The compound's derivatives have been used to study their catalytic activities, such as the synthesis of novel Schiff bases and their application in biochemical reactions (El‐Metwally & Khalil, 2010).
Propriétés
IUPAC Name |
1,5-dimethyl-2-(4-methylphenyl)pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-4-6-11(7-5-9)14-12(15)8-10(2)13(14)3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVSLJZHBKTVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204986 | |
| Record name | 1,2-Dihydro-1,5-dimethyl-2-(p-tolyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one | |
CAS RN |
56430-08-1 | |
| Record name | 1,2-Dihydro-1,5-dimethyl-2-(4-methylphenyl)-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56430-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-1,5-dimethyl-2-(p-tolyl)-3H-pyrazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056430081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydro-1,5-dimethyl-2-(p-tolyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-1,5-dimethyl-2-(p-tolyl)-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)



![[(1S,3R,7S,8S,8Ar)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate](/img/structure/B116498.png)

